Cas no 852913-16-7 (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea structure
852913-16-7 structure
상품 이름:1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
CAS 번호:852913-16-7
MF:C29H28F6N4OS
메가와트:594.614246368408
MDL:MFCD16875670
CID:828070
PubChem ID:329761344

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 화학적 및 물리적 성질

이름 및 식별자

    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • Epi-N-Quinyl-N’-bis(3,5-trifluoromethyl)phenylthiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl) ((2R)-8-vinylquinuclidin-2-yl)methyl) thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(S)-[(2S,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • P16273
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8
    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA
    • 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8,9S)-6'-methoxycinchonan-9-yl]thiourea
    • AKOS030527512
    • CHEMBL3746148
    • MFCD16875670
    • IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • A,9S)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 90%
    • 852913-16-7
    • AS-53275
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N(2)-[(8a,9S)-6(2)-methoxy-9-cinchonanyl]thiourea
    • CS-0028351
    • CJB91316
    • DTXSID20469776
    • SCHEMBL15544103
    • MDL: MFCD16875670
    • 인치: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
    • InChIKey: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • 미소: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

계산된 속성

  • 정밀분자량: 594.18880168g/mol
  • 동위원소 질량: 594.18880168g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 41
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 912
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 81.5Ų
  • 소수점 매개변수 계산 참조값(XlogP): 6.6

실험적 성질

  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 598.2±60.0 °C at 760 mmHg
  • 플래시 포인트: 315.6±32.9 °C
  • 증기압: 0.0±1.7 mmHg at 25°C

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 보안 정보

  • 기호: GHS06
  • 신호어:Danger
  • 피해 선언: H301
  • 경고성 성명: P301+P310
  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 25
  • 보안 지침: 45
  • 위험물 표지: T
  • 위험 등급:6.1
  • 패키지 그룹:
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
1500346-50MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
50MG
¥ 900 2022-04-26
Ambeed
A616655-100mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
852913-16-7 97%
100mg
$95.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ5038-500MG
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
500MG
¥ 1,722.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ5038-1G
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1g
¥ 2,560.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ5038-50G
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
50g
¥ 40,972.00 2023-04-13
ChemScence
CS-0028351-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
100mg
$172.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S919258-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
50mg
¥845.10 2022-06-14
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-100mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
100mg
¥800.0 2024-07-19
Advanced ChemBlocks
L14770-1G
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1G
$525 2023-09-15
Chemenu
CM104643-250mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
250mg
$*** 2023-05-29

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
참조
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

합성회로 2

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
Solvent-free enantioselective conjugate addition and bioactivities of nitromethane to Chalcone containing pyridine
Zhang, Guoping; et al, Tetrahedron, 2017, 73(2), 129-136

합성회로 3

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  2 h, 26 °C; 26 °C → 5 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  1 h, < 10 °C
1.3 Reagents: Diphenylphosphoryl azide Solvents: Dichloromethane ;  2.5 h, < 10 °C; 10 °C → 20 °C; 19 h, 20 °C; 20 °C → 15 °C
1.4 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt; rt → 0 °C
1.6 Reagents: Ammonia Solvents: Water ;  pH 10
1.7 Solvents: Ethyl acetate ;  0 °C → 20 °C; 1 h, 20 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
1.9 Reagents: Ammonia Solvents: Water ;  pH 10
참조
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

합성회로 4

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 25 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  overnight, rt
참조
Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts
Asano, Keisuke; et al, Journal of the American Chemical Society, 2011, 133(42), 16711-16713

합성회로 5

반응 조건
참조
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; et al, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

합성회로 6

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10
2.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 1 h, 20 °C; 0 °C → 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
2.3 Reagents: Ammonia Solvents: Water ;  pH 10
참조
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

합성회로 7

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles
Qi, Liang; et al, Heterocycles, 2018, 96(6), 1119-1132

합성회로 8

반응 조건
참조
Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates
Vila, Carlos; et al, Organic Letters, 2016, 18(21), 5652-5655

합성회로 9

반응 조건
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
참조
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

합성회로 10

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Access to Chiral Polycyclic 1,4-Dihydropyridines via Organocatalytic Formal [3+3] Annulation of 2-(1-Alkynyl)-2-alken-1-ones with 3-Aminobenzofurans
Li, Zhanhuan; et al, Organic Letters, 2021, 23(16), 6391-6395

합성회로 11

반응 조건
1.1 Solvents: Dichloromethane ;  10 min, rt → 0 °C
1.2 0 °C → rt; 12 h, rt
참조
Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea
Dolan, Niamh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 630-635

합성회로 12

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran
참조
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

합성회로 13

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  overnight, rt
참조
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

합성회로 14

반응 조건
1.1 Solvents: Dichloromethane ;  12 h, rt
참조
Enantioselective Sulfonation of Enones with Sulfonyl Imines by Cooperative N-Heterocyclic-Carbene/Thiourea/Tertiary-Amine Multicatalysis
Jin, Zhichao; et al, Angewandte Chemie, 2013, 52(47), 12354-12358

합성회로 15

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 40 °C; 5 h, 50 °C
1.2 Solvents: Water ;  overnight, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt; rt → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
참조
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

합성회로 16

반응 조건
참조
Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles
Montesinos-Magraner, Marc; et al, Organic Letters, 2017, 19(7), 1546-1549

합성회로 17

반응 조건
참조
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

합성회로 18

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
The cinchona alkaloid squaramide catalyzed asymmetric Pictet-Spengler reaction and related theoretical studies
Qi, Liang; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 566-574

합성회로 19

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; et al, Organic Letters, 2016, 18(17), 4222-4225

합성회로 20

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,4-Dioxane ;  4 h, 55 °C
1.2 Reagents: Potassium tert-butoxide ,  Sulfur ;  16 h, 55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  55 °C
참조
Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction
Tan, Wei; et al, Organic Letters, 2017, 19(8), 2166-2169

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Raw materials

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preparation Products

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:852913-16-7)1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
A904227
순결:99%
재다:1g
가격 ($):296.0